molecular formula C13H20FN3O2S B2372693 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1211740-17-8

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2372693
CAS No.: 1211740-17-8
M. Wt: 301.38
InChI Key: UAHRCKYTSRSCTK-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” is a piperazine derivative featuring a methanesulfonamide group linked via an ethyl chain to a 4-(2-fluorophenyl)-substituted piperazine ring. The 2-fluorophenyl substituent on the piperazine ring may influence receptor binding affinity and selectivity, while the methanesulfonamide group contributes to metabolic stability and solubility.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRCKYTSRSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Sulfonylation and Amidation

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically proceeds through two sequential reactions:

  • Sulfonylation of 4-(2-Fluorophenyl)piperazine :
    The piperazine nitrogen reacts with 2-chloroethanesulfonyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine is employed as a base to neutralize HCl byproducts. The reaction is conducted under anhydrous conditions at 0–25°C for 4–12 hours, yielding 2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl chloride as an intermediate.

  • Methanesulfonamide Coupling :
    The chlorinated intermediate undergoes nucleophilic substitution with methanesulfonamide in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step is performed in tetrahydrofuran (THF) or acetonitrile at 60–80°C for 6–24 hours.

Key Reaction Equation :
$$
\text{4-(2-Fluorophenyl)piperazine} + \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} \rightarrow \text{Intermediate} \xrightarrow{\text{CH}3\text{SO}2\text{NH}2} \text{this compound}
$$

Alternative One-Pot Methodologies

Recent advances enable a streamlined one-pot synthesis by combining sulfonylation and amidation in a single reaction vessel. Using cesium carbonate (Cs₂CO₃) as a dual-base catalyst and trimethylsilyl cyanide (TMSCN) as a nucleophilic accelerator, the reaction achieves yields exceeding 85% within 8 hours at 100°C. This approach reduces purification steps and improves atom economy.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents (Table 1). DMF maximizes sulfonylation efficiency due to its high dielectric constant, while THF favors amidation kinetics. Elevated temperatures (>60°C) accelerate the amidation step but risk decomposition of the sulfonyl intermediate.

Table 1: Solvent Impact on Reaction Yield

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 25 78 92
THF 60 85 95
Acetonitrile 80 72 89

Stoichiometric Ratios and Byproduct Control

A 1:1.2 molar ratio of 4-(2-fluorophenyl)piperazine to 2-chloroethanesulfonyl chloride minimizes di-sulfonylated byproducts. Excess methanesulfonamide (1.5 equivalents) ensures complete conversion of the chlorinated intermediate. Side reactions, such as N-alkylation of the piperazine ring, are suppressed by maintaining pH < 8.5 during amidation.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves:

  • Recrystallization : Ethyl acetate/hexane (3:1) at −20°C removes unreacted starting materials.
  • Flash Column Chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate in hexane (10% → 40%) isolates the target compound in >98% purity.

Analytical Validation

  • NMR Spectroscopy :
    $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.12–7.08 (m, 1H, Ar-F), 3.45–3.40 (t, J = 6.4 Hz, 2H, SO₂CH₂), 2.95–2.85 (m, 4H, piperazine).
  • HPLC-MS :
    Retention time = 8.2 min (C18 column, acetonitrile/water 70:30); [M+H]⁺ = 366.1 m/z.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency. A tubular reactor system operating at 10 bar and 100°C achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, reducing batch cycle times by 60%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

One of the primary applications of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function, which are vital in various physiological processes and chemotherapy.

  • Selectivity : Research indicates that this compound exhibits a selective inhibitory effect on ENT2 over ENT1, making it a valuable candidate for targeting specific pathways in cancer treatment. Studies have shown that modifications to the compound's structure can enhance its selectivity and potency against these transporters .

Anticancer Properties

The compound has been investigated for its potential use in cancer therapy. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by interfering with nucleoside transport mechanisms.

  • Mechanism of Action : The mechanism involves the disruption of nucleotide availability, which is essential for DNA synthesis and repair in rapidly dividing cancer cells. This property positions the compound as a promising candidate for further development in anticancer drug formulations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties.

Modification Effect on Activity Notes
Replacement of naphthalene with benzeneAbolishes ENT inhibitionIndicates the importance of specific moieties for activity
Addition of chlorine to meta positionRestores ENT1 inhibitionSuggests potential pathways for enhancing selectivity
Methyl group additionEnhances ENT2 selectivityImportant for developing targeted therapies

These findings underscore the significance of chemical modifications in developing more effective therapeutic agents .

In Vitro Studies on ENTs

A study published in Frontiers in Pharmacology evaluated various analogues of this compound, focusing on their ability to inhibit ENTs. The results indicated that certain structural modifications led to enhanced selectivity towards ENT2, which could be beneficial in reducing side effects associated with non-selective inhibitors .

Cancer Cell Proliferation Inhibition

In another study, researchers tested the compound's efficacy against different cancer cell lines. Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent. The study highlighted the need for further exploration into dosage optimization and combination therapies with existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on a structurally related compound: N-(2-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide (). Below is a comparative analysis of key structural and functional differences:

Structural Comparison

Feature Target Compound Compound
Piperazine substitution 4-(2-fluorophenyl) 4-phenyl
Ethyl chain modification Ethyl group without oxo 2-oxoethyl group
Methanesulfonamide attachment Directly linked to ethyl chain Linked to 2-oxoethyl and 2-fluorophenyl groups

Functional Implications

Receptor Binding Affinity: The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors (e.g., 5-HT$_{1A}$) compared to the phenyl group in ’s compound, which is more common in dopamine D2/D3 ligands . Fluorine’s electron-withdrawing effects can alter π-π interactions and hydrogen bonding.

Metabolic Stability :

  • The methanesulfonamide group in both compounds improves resistance to enzymatic degradation. However, the 2-oxoethyl group in ’s compound may render it more susceptible to oxidation or hydrolysis, reducing its half-life relative to the target compound.

Pharmacokinetic Profiles: Limited data are available for direct comparison, but structural analogs suggest that the target compound’s lack of an oxo group could enhance lipophilicity and oral bioavailability .

Research Findings

  • The target compound (with 2-fluorophenyl and ethyl groups) is hypothesized to exhibit stronger serotonergic activity, though experimental validation is absent in the provided evidence.

Limitations of Available Evidence

Instead, it highlights a structurally distinct analog. Key gaps include:

  • Absence of binding affinity data (e.g., IC${50}$, K$i$) for the target compound.
  • No pharmacokinetic or toxicity profiles for either compound.
  • Limited mechanistic insights into functional group contributions.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22FN3O2SC_{14}H_{22}FN_3O_2S. The compound features a piperazine ring substituted with a 2-fluorophenyl group, which is known to influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been studied for its potential to act as an antagonist at serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

  • Serotonin Receptors : The compound may modulate serotonin pathways, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Research Findings

Recent studies have highlighted the following biological activities:

  • Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Neuroprotective Properties : Some studies have shown that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
Antidepressant EffectsExhibits antidepressant-like effects in animal models
Neuroprotective PropertiesProtects neuronal cells from oxidative stress
Receptor ModulationInteracts with serotonin and dopamine receptors

Case Study 1: Antidepressant Activity

A study published in 2023 investigated the antidepressant effects of derivatives of this compound. The results indicated a significant reduction in depressive-like behaviors in treated rodents compared to controls. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against neurotoxic agents. It was found that treatment with this compound resulted in decreased cell death and improved survival rates of neurons exposed to oxidative stressors .

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential steps: (i) formation of the piperazine core via nucleophilic substitution, (ii) sulfonylation with methanesulfonyl chloride, and (iii) coupling with a fluorophenyl group. To improve yields:
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in the piperazine formation step .
  • Optimize temperature during sulfonylation (0–5°C minimizes side reactions) .
  • Employ column chromatography with gradients of ethyl acetate/petroleum ether for purification .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze peak splitting patterns for the piperazine ring (δ 2.5–3.5 ppm for N-CH2 groups) and fluorophenyl aromatic protons (δ 6.8–7.2 ppm). The sulfonamide group (SO2NH) may appear as a broad singlet at δ 6.0–7.0 ppm .
  • High-Resolution MS (HRMS) : Confirm the molecular ion peak ([M+H]+) with an error margin < 2 ppm. For C13H18FN3O2S, the exact mass is 315.1107 Da .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 3H-8-OH-DPAT for serotonin 5-HT1A receptors) to measure Ki values. Ensure buffer pH (7.4) and temperature (25°C) are standardized .
  • Cell Viability Assays : Screen for antitumor activity using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

Advanced Research Questions

Q. How can contradictory binding affinity data across serotonin receptor subtypes be resolved?

  • Methodological Answer : Conflicting data (e.g., high 5-HT1A affinity but low 5-HT2A binding) may arise from:
  • Receptor Heterogeneity : Use cell lines expressing single receptor subtypes (e.g., CHO-K1/5-HT1A vs. HEK293/5-HT2A) to isolate interactions .
  • Assay Conditions : Adjust Mg2+ concentrations (1–10 mM) to stabilize receptor conformations. Validate with competitive antagonists (e.g., ketanserin for 5-HT2A) .

Q. What computational strategies are effective for predicting the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s logP (optimal range: 2–3) and polar surface area (<90 Ų) using software like Schrödinger’s QikProp .
  • PAMPA-BBB Assay : Validate predictions experimentally by measuring permeability coefficients (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .

Q. How can in vivo neuropharmacological effects be distinguished from off-target toxicity?

  • Methodological Answer :
  • Dose-Response Studies : Administer escalating doses (e.g., 1–50 mg/kg, IP) in rodent models and monitor behavioral outcomes (e.g., forced swim test for antidepressants) vs. toxicity markers (e.g., liver enzyme ALT/AST levels) .
  • Histopathology : Post-mortem analysis of brain and peripheral organs (e.g., liver, kidneys) to identify tissue-specific damage .

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